1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid
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Overview
Description
1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid is a complex organic compound featuring a pyrrolidine ring fused with a piperidine ring
Preparation Methods
The synthesis of 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the transformation of itaconic acid into intermediate compounds, followed by amidation reactions with various amines . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid can be compared with other pyrrolidine and piperidine derivatives:
Pyrrolidine derivatives: These compounds often exhibit similar biological activities due to the presence of the pyrrolidine ring.
Piperidine derivatives: These compounds are known for their pharmacological properties and are used in various therapeutic applications.
The uniqueness of this compound lies in its combined pyrrolidine and piperidine structure, which may confer distinct biological and chemical properties compared to its individual components .
Properties
IUPAC Name |
1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-15-10-13(11-19(15)14-4-2-1-3-5-14)16(21)18-8-6-12(7-9-18)17(22)23/h1-5,12-13H,6-11H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSBOUOBTRSCLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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